9-Undecyn-1-ol
Overview
Description
9-Undecyn-1-ol: is an organic compound with the molecular formula C11H20O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is a colorless to yellow liquid at room temperature and is known for its utility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Undecyn-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 1-decyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 1-undecyne, which yields this compound as a product .
Industrial Production Methods: In industrial settings, this compound is typically produced through the hydroboration-oxidation method due to its efficiency and high yield. The reaction involves the addition of borane to the alkyne, followed by oxidation with hydrogen peroxide in an alkaline medium .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Undecyn-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of undec-9-ynal or undec-9-ynoic acid.
Reduction: Formation of 9-undecanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 9-Undecyn-1-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions .
Medicine: Although not widely used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of 9-Undecyn-1-ol involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate, undergoing transformations catalyzed by enzymes. The presence of the triple bond in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
10-Undecyn-1-ol: Similar in structure but with the triple bond located at a different position.
9-Decyn-1-ol: A shorter chain alkyne alcohol.
10-Undecenoic acid: An unsaturated fatty acid with a double bond instead of a triple bond
Uniqueness: 9-Undecyn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Properties
IUPAC Name |
undec-9-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,4-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDWKSIWEWYTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336595 | |
Record name | 9-Undecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177961-61-4 | |
Record name | 9-Undecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Undecyn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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